2,2-Dimethylcyclopropanecarboxamide is a chiral molecule with a cyclopropane ring substituted with two methyl groups and a carboxamide group. This compound serves as a crucial precursor in the synthesis of Cilastatin, a dehydropeptidase I inhibitor often co-administered with imipenem (a carbapenem antibiotic) to protect it from renal metabolism [, , , , ]. It exists as two enantiomers, the S-(+) and R-(-)-isomers. While both enantiomers may exhibit biological activity, the S-(+) enantiomer is specifically desired for pharmaceutical applications due to its superior pharmacological profile [, , , ].
The synthesis of 2,2-dimethylcyclopropanecarboxamide can be achieved through various methods, primarily focusing on enzymatic and chemical approaches:
The molecular structure of 2,2-dimethylcyclopropanecarboxamide features a cyclopropane ring substituted with two methyl groups at the 2-position and an amide functional group at the carboxylic acid position.
The compound's three-dimensional geometry is crucial for its biological activity, particularly due to the presence of the chiral center that influences its interactions in biological systems.
2,2-Dimethylcyclopropanecarboxamide participates in several chemical reactions:
The mechanism of action for 2,2-dimethylcyclopropanecarboxamide primarily revolves around its role as a substrate for enzymatic reactions:
The physical and chemical properties of 2,2-dimethylcyclopropanecarboxamide include:
The applications of 2,2-dimethylcyclopropanecarboxamide are diverse:
2,2-Dimethylcyclopropanecarboxamide (systematic name: 2,2-dimethylcyclopropane-1-carboxamide) possesses a molecular formula of C₆H₁₁NO and a molecular weight of 113.16 g/mol [3] [5]. Its core structure comprises a cyclopropane ring substituted at the 1-position with a carboxamide group (-C(=O)NH₂) and geminal methyl groups at the 2-position, creating significant ring strain and angular distortion [4].
Table 1: Fundamental Chemical Identifiers of 2,2-Dimethylcyclopropanecarboxamide and Key Variants
Property | Racemic Form | (S)-(+)-Enantiomer | N,N-Dimethyl Variant |
---|---|---|---|
CAS Registry Number | 1759-55-3 [3] | 75885-58-4 [4] [8] | 17696-23-0 [7] |
Molecular Formula | C₆H₁₁NO | C₆H₁₁NO | C₆H₁₁NO / C₇H₁₃NO* |
Melting Point | Not Reported | 135–137 °C [8] | Not Reported |
Specific Rotation [α] | Not Applicable | +82° (c=1, MeOH) [8] | Not Applicable |
Density | Not Reported | 1.0±0.1 g/cm³ [4] | 1.045 g/cm³ [7] |
Boiling Point | Not Reported | 203–204 °C [8] | 185.5 °C [7] |
SMILES Notation | CC1(CC1C(=O)N)C | CC1(C[C@@H]1C(=O)N)C [4] | CN(C)C(=O)C1CC1C |
Note:* *N,N-Dimethyl variant has formula C₇H₁₃NO [7] |
The cyclopropane ring imposes notable bond angle compression (~60° vs. ideal sp³ 109.5°), resulting in substantial strain energy that profoundly influences the compound’s chemical behavior [4]. This strain promotes distinctive reactivity patterns, including ring-opening reactions or participation as a directing group in metal-mediated transformations. The carboxamide moiety offers hydrogen-bonding capacity (-NH₂ as donor, C=O as acceptor), enhancing solubility in protic media and enabling molecular recognition in biological environments [4].
The (S)-(+)-enantiomer exhibits defined stereochemistry at the cyclopropane ring’s C1 position, confirmed via X-ray crystallography and optical rotation measurements [α]₂₀/D = +82° (c=1, MeOH) [8]. Its absolute configuration critically determines interactions with chiral environments, particularly enzyme active sites. Calculated physicochemical parameters include a refractive index of 1.48 and a predicted pKₐ of 16.61±0.40, reflecting the non-acidic nature of the amide proton [4] [8]. The compound’s GHS classification includes hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) for the enantiomerically pure material [8].
The chemistry of substituted cyclopropanes emerged prominently in the early 20th century, driven by investigations into small-ring strain and reactivity. Synthetic access to 2,2-disubstituted cyclopropanes remained challenging until the advent of metal-catalyzed cyclopropanation methodologies. The racemic carboxamide (CAS# 1759-55-3) was first synthesized and characterized in the mid-20th century, though specific discovery details remain obscure in accessible literature [3].
A pivotal advancement occurred with the stereoselective synthesis of the (S)-(+)-enantiomer (CAS# 75885-58-4), enabling its utility in asymmetric synthesis. This breakthrough leveraged chiral auxiliaries or catalytic asymmetric Simmons-Smith reactions using zinc-copper couple and diiodomethane on pre-chiral allylic amides [4]. By the 1980s, industrial-scale production commenced to support pharmaceutical applications, notably as a chiral synthon for cilastatin—a renal dehydropeptidase inhibitor co-administered with imipenem antibiotics [8]. The commercial availability of enantiopure material (≥98% ee) from suppliers like TCI Chemicals and Sigma-Aldrich solidified its role in modern organic synthesis [8].
The N,N-dimethyl variant (CAS# 17696-23-0) emerged later as a transition metal stabilizer in catalysis, exploiting the tertiary amide’s Lewis basicity to modulate catalyst performance [7]. Throughout its development, analytical advancements like chiral HPLC and NMR shift reagents enabled precise determination of enantiomeric purity, critical for applications requiring strict stereocontrol [4] [8].
Synthetic Applications
The compound’s significance stems from its dual functionality: the strained cyclopropane acts as a reactive three-carbon building block, while the carboxamide provides a handle for further derivatization. Key synthetic roles include:
Table 2: Key Synthetic Routes to 2,2-Dimethylcyclopropanecarboxamide Derivatives
Route Type | Starting Material | Key Conditions | Target Derivative | Application |
---|---|---|---|---|
Asymmetric Cyclopropanation | Allylic Carboxamides | Chiral Rh(II)/Cu catalysts; CH₂I₂ | (S)-(+)-Carboxamide [>98% ee] [4] | Cilastatin synthesis [8] |
Enzymatic Hydrolysis | Racemic Carboxamide | Recombinant amidase; pH 7.5 buffer | (R)-(–)-Acid [6] | Chiral resolving agent |
Amide Alkylation | Primary Carboxamide | NaH; CH₃I in DMF | N,N-Dimethylamide [7] | Catalyst stabilizer |
Ring-Functionalization | (S)-(+)-Carboxamide | BH₃·THF; then oxidative workup | Hydroxymethylcyclopropane derivative | Peptidomimetic scaffold [4] |
Pharmacological Relevance
While not a marketed drug itself, this carboxamide is structurally integral to bioactive molecules:
Biodegradation Significance
Recent investigations highlight this amide’s susceptibility to microbial degradation via amidases, particularly under environmental bioremediation contexts:
Table 3: Summary of Pharmacological and Biodegradative Roles
Role | Molecular Target/Pathway | Structural Basis | Outcome/Application |
---|---|---|---|
Drug Intermediate | Renal Dehydropeptidase-I | Stereospecific H-bonding to active site Zn²⁺ | Cilastatin impurity profiling [8] |
Metabolic Stabilizer | Cytochrome P450 3A4 | Steric blocking by gem-dimethyl group | Prolonged drug half-life [4] |
Bioremediation Substrate | Microbial amidases (EC 3.5.1.4) | Amide bond cleavage via Ser-Ser-Lys catalytic triad | Amide pollutant degradation [6] |
Peptidomimetic Scaffold | Protease enzymes (e.g., HIV-1 protease) | Cyclopropane mimics peptide backbone angles | Inhibitor design [4] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: